2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with the molecular formula C16H14N2OS It is known for its unique structure, which includes a benzoyl group, a chlorine atom, and a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzoyl group and the chlorine atom. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE: Lacks the chlorine atom, which may affect its reactivity and applications.
4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE:
5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE: Lacks the benzoyl group, which may influence its biological activity and industrial applications.
Uniqueness
The presence of both the benzoyl group and the chlorine atom in 2-BENZOYL-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE makes it unique compared to similar compounds
Properties
IUPAC Name |
(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-8-11-13(18)15(14(20)10-6-4-3-5-7-10)21-16(11)19-9(2)12(8)17/h3-7H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNJGCGUCMVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.